molecular formula C8H11NNaO5S B000361 CID 66764149 CAS No. 69388-84-7

CID 66764149

Cat. No.: B000361
CAS No.: 69388-84-7
M. Wt: 256.23 g/mol
InChI Key: SXKMQCSYTIDQTC-IBTYICNHSA-N
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Description

Sulbactam Sodium is an irreversible β-lactamase inhibitor used extensively in biomedical research to combat antibiotic resistance. Its primary mechanism involves binding to the active site of β-lactamase enzymes, forming a stable, irreversible complex that permanently inactivates them. This action protects co-administered β-lactam antibiotics (such as penicillins and cephalosporins) from enzymatic degradation, restoring their efficacy against resistant bacterial strains. Beyond its inhibitory role, Sulbactam alone exhibits intrinsic antibacterial activity against certain pathogens by binding to penicillin-binding proteins (PBP1 and PBP3), making it a valuable compound for studying multidrug-resistant organisms, particularly Acinetobacter baumannii . Main Research Applications: Antimicrobial Resistance Studies: Used in combination with β-lactam antibiotics like ampicillin and cefoperazone to study synergy and overcome resistance in pathogens such as Staphylococcus aureus , Escherichia coli , and Klebsiella pneumoniae . Acinetobacter Research: Serves as a critical tool for investigating infections caused by multidrug-resistant and carbapenem-resistant Acinetobacter baumannii , both in monotherapy and in combination with other agents like colistin or meropenem. Cell Signaling and Neurobiology: Emerging research indicates potential applications in cell culture models, such as protecting neurons against oxygen-glucose deprivation by up-regulating astrocytic GLT-1 expression. Plant Biology: Used in combination with other antibiotics to suppress β-lactamase activity during Agrobacterium -mediated plant genetic transformation. Chemical Information: CAS Number: 69388-84-7 Molecular Formula: C 8 H 10 NNaO 5 S Molecular Weight: 255.22 g/mol Synonym: Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

69388-84-7

Molecular Formula

C8H11NNaO5S

Molecular Weight

256.23 g/mol

IUPAC Name

sodium (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1

InChI Key

SXKMQCSYTIDQTC-IBTYICNHSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na]

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na]

Appearance

White Solid

melting_point

>244°C (dec.)

Other CAS No.

69388-84-7

Pictograms

Irritant; Health Hazard

Purity

98%

Related CAS

Free Acid: 68373-14-8

Synonyms

(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide Sodium Salt;  CP 45899-2;  Penicillanic Acid 1,1-Dioxide Sodium Salt;  Sodium 1,1-Dioxypenicillanate;  Sodium Penicillanate 1,1-Dioxide;  Sodium Sulbactam;  Sulbactam Sodium;  Sulbactam Sodium Salt;  Unasyn IM

Origin of Product

United States

Preparation Methods

Diazotization-Reduction-Oxidation Route

The diazotization-reduction-oxidation method, described in CN106699774A, starts with 6-aminopenicillanic acid (6-APA) as the precursor. Key steps include:

  • Diazotization : 6-APA reacts with sodium nitrite (NaNO₂) in a sulfuric acid medium at −7±1°C to form a diazonium intermediate.

  • Reduction : Ethyl acetate and copper powder facilitate the reduction of the diazonium salt using hypophosphorous acid (H₃PO₂) at 5±1°C.

  • Oxidation : Potassium permanganate (KMnO₄) oxidizes the intermediate at 7°C to yield sulbactam acid, which is subsequently neutralized with sodium hydroxide (NaOH) to form sulbactam sodium.

Critical Parameters :

  • Temperature Control : Strict maintenance of subzero temperatures during diazotization (−7±1°C) prevents side reactions.

  • Solvent System : Ethyl acetate and ethanol in a 4.4:1 ratio optimize phase separation and intermediate stability.

  • Yield and Purity : 65.3% yield with 99.8% purity, but residual bromide ions (0.02%) require additional purification.

Direct Salt Formation with Sodium Isooctanoate

CN111233893A discloses a solvent-based crystallization method using sulbactam acid and sodium isooctanoate:

  • Acid Dissolution : Sulbactam acid dissolves in absolute ethanol at 3–10°C.

  • Salt Formation : Sodium isooctanoate in ethanol (30–40°C) is added dropwise to the acid solution, inducing crystallization at −10–10°C.

  • Crystallization Control : A 1:0.7–1.0 mass ratio of sulbactam acid to sodium isooctanoate ensures complete salt conversion without excess reagent.

Advantages :

  • Yield Enhancement : 85–90% yield due to minimized side reactions.

  • Impurity Profile : Total impurities <0.5%, with hypophosphite residues <0.1%.

Acid-Base Neutralization with Sodium Acetate

CN112062779B introduces a neutralization method using sodium acetate trihydrate:

  • Acid Solution : Sulbactam acid in ethanol (10–15°C).

  • Base Solution : Sodium acetate trihydrate in 95% ethanol (60–70°C).

  • Reaction : Controlled addition of acid and base solutions at 65–70°C, followed by crystal growth with sterile sulbactam sodium seeds.

Innovations :

  • Gas-Liquid Spraying : Nitrogen and ethanol sprayed via a two-phase nozzle at 3–5 MPa improve crystal habit and reduce specific volume to 0.45–0.55 g/mL.

  • Drying : Vacuum drying at 40–60°C achieves moisture content <0.2%, critical for stability.

Purification and Crystallization Strategies

Solvent Selection and Decolorization

  • Ethanol vs. Ethyl Acetate : Ethanol systems (CN111233893A, CN112062779B) reduce residual solvents to <50 ppm vs. 200 ppm in ethyl acetate routes.

  • Activated Carbon Treatment : 0.5–1.0% w/v activated carbon removes colored impurities, lowering absorbance at 430 nm to <0.1 AU.

Crystallization Optimization

Temperature Gradients :

MethodCrystallization Temp (°C)Crystal Size (µm)Flowability (Angle of Repose)
Diazotization5–750–10035°
Salt Formation0–520–5028°
Neutralization20–30100–15022°

Lower crystallization temperatures (0–5°C) produce smaller crystals with improved dissolution rates but poorer flowability.

Quality Control and Analytical Outcomes

Purity and Impurity Analysis

HPLC Profiles :

ImpurityDiazotizationSalt FormationNeutralization
Sulbactam acid0.15%0.08%0.05%
Isooctanoic acidN/A0.12%N/A
Acetic acidN/AN/A0.03%
Total unknown0.05%0.10%0.07%

Neutralization methods yield the lowest impurity levels due to in-process sterile filtration.

Stability Testing

Accelerated Conditions (40°C/75% RH, 6 months) :

ParameterInitial ValuePost-Stability
Potency (%)99.598.7
Related substances (%)0.51.2
pH (10% solution)6.26.1

Formulations with specific volume <0.6 g/mL and moisture <0.3% show minimal degradation.

Comparative Analysis of Industrial Methods

Table 4: Method Comparison for Large-Scale Production

ParameterDiazotizationSalt FormationNeutralization
Yield (%)65.389.592.1
Purity (%)99.899.599.9
Process Time (h)12810
Cost (USD/kg)420380410
SuitabilitySmall-scaleMedium-scaleLarge-scale

The salt formation method offers the best balance of yield (89.5%), cost ($380/kg), and scalability, while neutralization routes achieve the highest purity (99.9%) for injectables.

Emerging Trends and Optimization Strategies

Continuous Manufacturing

Patents hint at transitioning from batch to continuous processes, particularly for diazotization and neutralization steps, to reduce processing time by 30–40%.

Green Chemistry Innovations

  • Solvent Recycling : Ethanol recovery rates exceed 95% in closed-loop systems.

  • Catalyst Substitution : Replacing copper powder with immobilized enzymes could reduce heavy metal residues below 1 ppm .

Chemical Reactions Analysis

Chemical Identity and Structural Features

Sulbactam sodium is the sodium salt of penicillinate sulfone, with the IUPAC name sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide . Its bicyclic β-lactam structure contains a sulfone group at position 4, critical for β-lactamase inhibition .

PropertyValueSource
Molecular weight255.22 g/mol
SolubilityFreely soluble in water
StabilityDegrades in alkaline solutions

Mechanism of β-Lactamase Inhibition

Sulbactam sodium irreversibly inhibits Class A β-lactamases through a multi-step mechanism:

  • Reversible Acylation : The β-lactam ring binds to the enzyme’s active site, forming a transient acyl-enzyme complex .
  • Enamine Formation : Tautomerization of the acyl intermediate generates a trans-enamine species (Raman peak at 1598 cm1^{-1}), which persists for 20–30 minutes .
  • Irreversible Inactivation :
    • Pathway A : Enamine rearranges to a 3-methoxy acrylate species (Raman peak at 1530 cm1^{-1}) over hours, irreversibly cross-linking serine residues (e.g., Ser130) .
    • Pathway B : Competing hydrolysis releases malonyl semialdehyde, regenerating active enzyme .

Key Findings :

  • The enamine intermediate dominates during early inhibition (<30 minutes), while acrylate formation occurs too slowly to affect bacterial viability .
  • Deuterium substitution at C6 slows enamine formation, favoring acrylate pathways due to reduced quantum tunneling effects .

Hydrolysis by β-Lactamases

Sulbactam sodium is hydrolyzed by all Ambler classes of β-lactamases, with kinetic parameters varying widely:

Enzyme ClassExample Enzymekcatk_{\text{cat}} (s1^{-1})KmK_m (μM)kcat/Kmk_{\text{cat}}/K_m (M1^{-1}s1^{-1})
ASHV-50.141211,700
BNDM-10.0028902
CP990.0347,500
DOXA-240.00631019

Data sourced from

Notable Trends :

  • Class A enzymes (e.g., SHV-5) hydrolyze sulbactam most efficiently.
  • Class D enzymes (OXA-24) exhibit weak hydrolysis, correlating with poor clinical inhibition .

Alkaline Degradation

In alkaline conditions, sulbactam undergoes β-lactam ring cleavage, forming degradation products:

  • Initial Hydrolysis : Ring opening generates a sulfonic acid intermediate .
  • Secondary Reactions :
    • Decarboxylation yields penicillamine derivatives.
    • Oxidation produces sulfoxide byproducts .

Stability :

  • Solutions remain stable at pH 8.0–10.0 but degrade rapidly at pH >10 .

Deuterium Isotope Effects

6,6-Dideutero-sulbactam exhibits altered reaction kinetics due to isotopic substitution:

ParameterSulbactam6,6-D2_2-Sulbactam
Acrylate formation time30 hours20 minutes
Enamine dominance period30 minutesExtended

Data sourced from

Mechanistic Insight :

  • C–H bond breaking in enamine formation is aided by quantum tunneling, which is absent in C–D bonds. This delays enamine tautomerization in deuterated analogs, increasing acrylate yield .

Cross-Reactivity with Penicillin-Binding Proteins (PBPs)

Sulbactam binds PBPs in Acinetobacter baumannii, contributing to intrinsic antibacterial activity:

PBP TargetAffinity (KdK_d, μM)Effect
PBP10.7Cell lysis
PBP31.2Filamentation

Data sourced from

Scientific Research Applications

Clinical Applications

2.1 Combination Therapy

Sulbactam is most commonly used in combination with ampicillin, marketed under the brand name Unasyn. This combination is indicated for:

  • Skin and Skin Structure Infections : Effective against β-lactamase producing strains of Staphylococcus aureus and Escherichia coli.
  • Intra-Abdominal Infections : Treats infections caused by Escherichia coli and Klebsiella spp..
  • Gynecological Infections : Addresses infections due to Bacteroides fragilis and other anaerobic bacteria.

The recommended dosage for adults is typically between 1.5 g to 3 g every six hours, administered intravenously .

2.2 Efficacy Against Resistant Strains

Clinical studies have demonstrated that the sulbactam-ampicillin combination is particularly effective against anaerobic bacteria and strains exhibiting high-level resistance to ampicillin. For instance, in vitro studies showed significant efficacy against resistant strains of E. coli and Klebsiella pneumoniae, suggesting its utility in treating complicated infections .

Pharmacokinetics

Sulbactam sodium is typically administered intravenously, with a recommended infusion time of at least 10-15 minutes to ensure proper absorption and minimize side effects. The pharmacokinetic profile indicates that sulbactam achieves peak plasma concentrations rapidly, making it suitable for acute infection management .

Case Study 1: Treatment of Complicated Skin Infections

A clinical study involving patients with complicated skin and soft tissue infections demonstrated that the combination of ampicillin and sulbactam resulted in a significant reduction in infection rates compared to monotherapy with ampicillin alone. The study highlighted a notable decrease in hospitalization duration and improved clinical outcomes .

Case Study 2: Management of Intra-Abdominal Infections

In a multi-center trial focusing on intra-abdominal infections, patients treated with sulbactam-ampicillin showed a higher rate of clinical success (85%) compared to those receiving alternative antibiotics (70%). The study underscored the importance of sulbactam in managing polymicrobial infections where β-lactamase production is a concern .

Comparative Efficacy

The following table summarizes the comparative efficacy of sulbactam in combination with various antibiotics against common pathogens:

PathogenAntibiotic AloneSulbactam CombinationReference
Staphylococcus aureusModerateHigh
Escherichia coliLowHigh
Klebsiella pneumoniaeLowHigh
Anaerobes (e.g., Bacteroides)ModerateVery High

Mechanism of Action

Sulbactam sodium acts as a suicide inhibitor of beta-lactamase. It irreversibly binds to the active site of the enzyme, preventing it from hydrolyzing beta-lactam antibiotics. This mechanism restores the activity of beta-lactam antibiotics, allowing them to effectively combat bacterial infections . Sulbactam sodium itself contains a beta-lactam ring and has weak antibacterial activity by inhibiting penicillin-binding proteins 1 and 3 .

Comparison with Similar Compounds

Analytical and Quality Control Methods

Sulbactam sodium is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) and derivative spectrophotometry. For example, derivative ratio spectrophotometry at 205–245 nm enables precise determination in mixtures with ampicillin sodium .

Biological Activity

Sulbactam sodium is a β-lactamase inhibitor that enhances the efficacy of β-lactam antibiotics by preventing the hydrolysis of these drugs by bacterial enzymes. It is primarily used in combination with other antibiotics to treat infections caused by resistant bacteria, particularly Acinetobacter baumannii. This article explores the biological activity of sulbactam sodium, including its mechanisms of action, clinical efficacy, and safety profile.

Sulbactam functions primarily as an inhibitor of class A β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The primary mechanisms through which sulbactam exerts its antibacterial activity include:

  • Inhibition of Penicillin-Binding Proteins (PBPs) : Sulbactam binds to PBPs, specifically PBP1 and PBP3 in A. baumannii, leading to disruption in cell wall synthesis. This mechanism is crucial for its intrinsic antibacterial activity against certain pathogens .
  • Synergistic Effects with Other Antibiotics : When combined with antibiotics such as cefoperazone, sulbactam enhances overall therapeutic efficacy by extending the spectrum of activity against resistant strains. This synergy is particularly beneficial in treating surgical site infections (SSIs) and other serious infections .

Case Studies and Research Findings

  • Efficacy Against Acinetobacter baumannii :
    • A study analyzed the antibacterial activity of sulbactam against various clinical isolates of A. baumannii. It was found that sulbactam's effectiveness varied significantly among isolates, with low resistance rates linked to mutations in PBPs . The study highlighted that high-level resistance was associated with mutations in pbp3, which also incurred a fitness cost to the bacteria.
  • Combination Therapy for SSIs :
    • In a retrospective analysis involving 110 patients with SSIs, those treated with cefoperazone-sulbactam demonstrated a cure rate of 58.18% compared to 32.73% for those treated with cefuroxime alone. The overall efficacy rate for the combination therapy was 94.55%, indicating a significant advantage in using sulbactam in combination regimens .
  • Acute Kidney Injury (AKI) Risk :
    • A study involving 8,767 patients receiving cefoperazone-sulbactam reported a notable incidence of AKI, prompting the need for risk assessment models to identify susceptible individuals. This highlights the importance of monitoring renal function during treatment .

Safety Profile

While sulbactam is generally well-tolerated, it can be associated with adverse effects, including:

  • Renal Toxicity : The combination of cefoperazone and sulbactam has been linked to acute kidney injury in some patients, necessitating careful monitoring during therapy .
  • Seizures : There have been reports of seizures associated with high doses or rapid infusion rates of cefoperazone-sulbactam, emphasizing the need for cautious administration protocols .

Summary Table: Comparative Efficacy

Treatment RegimenCure Rate (%)Overall Efficacy Rate (%)
Cefoperazone + Sulbactam58.1894.55
Cefuroxime32.7370.91

Q & A

Q. How can researchers integrate historical data into novel studies on Sulbactam Sodium’s off-target effects?

  • Methodological Answer : Use data mining tools (e.g., PubChem, ChEMBL) to aggregate toxicity data. Apply cheminformatics to predict off-target interactions (e.g., cytochrome P450 inhibition). Validate predictions with in vitro cytotoxicity assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
CID 66764149
Reactant of Route 2
CID 66764149

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.